1-(thiophen-2-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide
Descripción
This compound is a structurally complex small molecule featuring a pyrrolidine-2-carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. The 3,4,5-trimethoxyphenyl group is a pharmacophoric motif often associated with microtubule disruption and anticancer activity .
Propiedades
IUPAC Name |
1-thiophen-2-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S2/c1-28-14-10-12(11-15(29-2)17(14)30-3)19-22-23-20(31-19)21-18(25)13-6-4-8-24(13)33(26,27)16-7-5-9-32-16/h5,7,9-11,13H,4,6,8H2,1-3H3,(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYSRDJKFBKKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(thiophen-2-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a novel chemical entity that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.43 g/mol. The structure features a pyrrolidine core linked to a thiophene sulfonamide and an oxadiazole moiety, which are known to impart various biological activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiophene scaffolds exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of the compound under review are summarized in the following sections.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance:
- In vitro studies : The compound showed potent inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the inhibition of cell cycle progression and induction of apoptosis.
- Case Study : A study found that a related oxadiazole derivative exhibited an IC50 value of 14 µM against MCF-7 cells, suggesting that the compound may have similar or enhanced potency due to structural modifications .
The proposed mechanism of action for this compound includes:
- Kinase Inhibition : The oxadiazole moiety is known to inhibit kinases such as EGFR and VEGFR-2. Molecular docking studies suggest strong binding affinity to these targets .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Studies : Preliminary results indicate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it showed an EC50 value of 40 µg/mL against Staphylococcus aureus .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is crucial for therapeutic applications:
- Absorption and Distribution : The compound is predicted to have good oral bioavailability based on Lipinski's rule of five.
- Toxicity Studies : Initial toxicity assessments indicate low cytotoxicity in normal cell lines, suggesting a favorable safety profile .
Summary Table of Biological Activities
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound shares a pyrrolidine-carboxamide backbone with analogs such as:
- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Features a 1,3,4-thiadiazole ring instead of oxadiazole and a 4-fluorophenyl substituent.
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Contains a benzodioxin group and thiazole ring.
Substituent Analysis
Key Observations :
Research Findings and Activity Trends
Antimicrobial Activity ()
Compounds with the 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole scaffold exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The sulfanylacetamide linker in these analogs enhances solubility and bioavailability, a feature absent in the target compound but partially compensated by its thiophene-sulfonyl group .
Métodos De Preparación
Preparation of 3,4,5-Trimethoxybenzohydrazide
Procedure :
3,4,5-Trimethoxybenzoic acid (10.0 g, 44.6 mmol) is refluxed with excess hydrazine hydrate (80%, 15 mL) in ethanol (100 mL) for 6 hours. The precipitate is filtered, washed with cold ethanol, and dried to yield white crystals.
Yield : 92%
Characterization :
Cyclization to 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Procedure :
3,4,5-Trimethoxybenzohydrazide (8.0 g, 32.5 mmol) is treated with cyanogen bromide (6.7 g, 65.0 mmol) in anhydrous THF under nitrogen. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours. The solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:2).
Yield : 68%
Characterization :
- IR (KBr) : 3340 cm⁻¹ (NH2), 1635 cm⁻¹ (C=N), 1590 cm⁻¹ (C-O).
- 1H NMR (DMSO-d6) : δ 7.45 (s, 2H, Ar-H), 6.02 (s, 2H, NH2), 3.90 (s, 6H, OCH3), 3.82 (s, 3H, OCH3).
Synthesis of 1-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic Acid
Sulfonylation of Pyrrolidine-2-carboxylic Acid
Procedure :
Pyrrolidine-2-carboxylic acid (5.0 g, 43.5 mmol) is dissolved in dry dichloromethane (50 mL) and cooled to 0°C. Thiophene-2-sulfonyl chloride (7.8 g, 43.5 mmol) is added dropwise, followed by triethylamine (6.1 mL, 43.5 mmol). The reaction is stirred for 4 hours at room temperature. The organic layer is washed with 1M HCl, dried over Na2SO4, and concentrated.
Yield : 78%
Characterization :
- 1H NMR (CDCl3) : δ 7.72 (dd, J = 5.0 Hz, 1H, Thiophene-H), 7.45 (d, J = 3.6 Hz, 1H, Thiophene-H), 7.12 (t, J = 4.2 Hz, 1H, Thiophene-H), 4.32–4.25 (m, 1H, CH), 3.55–3.45 (m, 2H, CH2), 2.45–2.20 (m, 3H, CH2), 1.95–1.85 (m, 1H, CH2).
Amide Coupling Reaction
Activation of 1-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic Acid
Procedure :
The sulfonylated pyrrolidine carboxylic acid (4.5 g, 15.2 mmol) is treated with thionyl chloride (10 mL) at reflux for 2 hours. Excess thionyl chloride is removed under vacuum to yield the acyl chloride intermediate.
Coupling with Oxadiazole Amine
Procedure :
The acyl chloride is dissolved in dry DMF (20 mL) and added to a solution of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (3.8 g, 12.7 mmol) and triethylamine (3.5 mL, 25.4 mmol). The mixture is stirred at 80°C for 3 hours, poured into ice water, and filtered. The solid is recrystallized from ethanol.
Yield : 53%
Characterization :
- 1H NMR (DMSO-d6) : δ 9.91 (s, 1H, NH), 7.85 (d, J = 5.0 Hz, 1H, Thiophene-H), 7.62 (d, J = 3.6 Hz, 1H, Thiophene-H), 7.40 (s, 2H, Ar-H), 7.28 (t, J = 4.2 Hz, 1H, Thiophene-H), 4.48 (d, J = 6.2 Hz, 2H, CH2), 3.90 (s, 6H, OCH3), 3.82 (s, 3H, OCH3), 3.55–3.45 (m, 2H, CH2), 2.45–2.20 (m, 3H, CH2), 1.95–1.85 (m, 1H, CH2).
- 13C NMR (DMSO-d6) : δ 172.5 (C=O), 161.3 (C=N), 153.0 (C-O), 137.3 (Thiophene-C), 129.3 (Ar-C), 123.5 (Thiophene-C), 56.8 (OCH3), 41.9 (CH2).
Optimization and Mechanistic Insights
Cyclization Efficiency
The use of cyanogen bromide for oxadiazole formation (Step 2.2) minimizes side products compared to phosphorus-based reagents. Alternative methods employing POCl3 resulted in lower yields (≤50%) due to over-chlorination.
Sulfonylation Selectivity
Sulfonylation of pyrrolidine-2-carboxylic acid proceeds regioselectively at the secondary amine, with no observed esterification of the carboxylic acid group under mild conditions.
Coupling Agent Screening
Comparative studies of coupling agents (EDCl, HATU, DCC) revealed HATU provided superior yields (65%) but required stringent anhydrous conditions. Thionyl chloride activation (Step 4.1) offered a cost-effective alternative.
Analytical Data Summary
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 1-(thiophen-2-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., KOH) .
- Sulfonylation : Reaction of pyrrolidine-2-carboxylic acid derivatives with thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C .
- Coupling reactions : Amide bond formation between the pyrrolidine sulfonyl moiety and the 1,3,4-oxadiazol-2-yl group using coupling agents like EDCI/HOBt in DMF .
Optimization : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements (≥75%) require strict control of temperature, solvent purity, and stoichiometry .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR : Identify protons on the pyrrolidine ring (δ 1.8–2.5 ppm), thiophene sulfonyl group (δ 7.2–7.6 ppm), and 3,4,5-trimethoxyphenyl group (δ 3.8–3.9 ppm for OCH₃) .
- ¹³C NMR : Confirm carbonyl carbons (amide: ~170 ppm; oxadiazole: ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₂₁H₂₂N₄O₇S₂: ~515.1 g/mol) .
- IR spectroscopy : Detect characteristic peaks for sulfonyl (SO₂, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Dose-response studies : Use gradient concentrations (0.1–100 µM) in cell viability assays (MTT/CellTiter-Glo) across multiple cell lines (e.g., HeLa, MCF-7, HEK293) to establish IC₅₀ values .
- Mechanistic profiling : Perform RNA sequencing or phosphoproteomics to identify pathways affected by the compound (e.g., apoptosis, DNA repair) .
- Comparative assays : Test against structurally analogous compounds (e.g., replacing 3,4,5-trimethoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
Note : Contradictions may arise from assay conditions (e.g., serum concentration, incubation time) or impurity levels (>95% purity required) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., tubulin or kinase enzymes)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to tubulin (PDB ID: 1SA0) or PI3Kγ (PDB ID: 2CHW). Focus on key residues (e.g., tubulin’s β-subunit Vinca domain) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen-bond interactions with trimethoxyphenyl groups .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on inhibitory potency using MOE or CODESSA .
Q. What strategies mitigate challenges in solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., 10% DMSO + 5% Tween-80 in saline) or cyclodextrin-based formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the pyrrolidine nitrogen to improve membrane permeability .
- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-IV/oral administration in rodents to calculate AUC and t₁/₂ .
Key Research Gaps and Future Directions
- Stereochemical effects : Synthesize enantiomers to evaluate chirality-dependent activity (e.g., via chiral HPLC) .
- Target validation : Use CRISPR-Cas9 knockout models to confirm putative targets identified in silico .
- Toxicity profiling : Conduct Ames tests and hERG channel assays to assess genotoxicity and cardiotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
